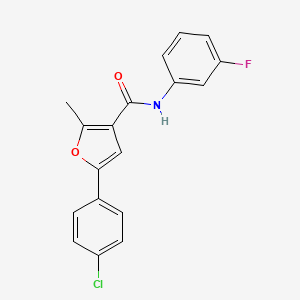
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a carboxamide group, a chlorophenyl group, a fluorophenyl group, and a methyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of organic reactions, including aromatic substitution reactions and amide bond formation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a furan ring, and a carboxamide group. The presence of halogens (chlorine and fluorine) on the phenyl rings would influence the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The aromatic rings could participate in electrophilic aromatic substitution reactions. The carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of aromatic rings and a polar carboxamide group could influence its solubility, melting point, boiling point, and other properties .科学的研究の応用
Antipathogenic Activity
Research has demonstrated the potential of certain chemical compounds in addressing antimicrobial resistance, particularly against pathogens capable of forming biofilms such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies highlight the importance of structural elements, including the presence of halogen atoms, in enhancing the antipathogenic properties of these compounds, suggesting a pathway for developing novel antimicrobial agents with specific effectiveness against biofilm-forming bacteria (Carmen Limban et al., 2011).
Material Sciences and Polymer Chemistry
In the realm of materials science, research into novel polyamides with specific structural features, such as polyalicyclic cardo units, has shown significant promise. These materials exhibit desirable properties like solubility in polar aprotic solvents, high glass-transition temperatures, and excellent thermal stability. Such attributes make them ideal for applications requiring durable, flexible, and high-performance materials (S. Hsiao et al., 1999).
Anticancer Research
The synthesis and evaluation of various chemical derivatives for their anticancer activities represent a significant area of interest. Compounds featuring specific structural modifications, such as thiophene and thiazolyl-thiophene derivatives, have been investigated for their cytotoxic effects against different cancer cell lines. These studies underscore the potential of chemical synthesis in generating novel compounds with targeted anticancer properties, providing a foundation for further pharmaceutical development (A. Atta & E. Abdel‐Latif, 2021).
Antibacterial and Antitubercular Activities
Recent studies have focused on the design and synthesis of carboxamide derivatives, exhibiting promising antibacterial and antitubercular activities. These findings are crucial in the ongoing search for new therapeutic agents capable of combating tuberculosis and other bacterial infections, highlighting the role of chemical synthesis in addressing global health challenges (S. Bodige et al., 2020).
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-16(18(22)21-15-4-2-3-14(20)9-15)10-17(23-11)12-5-7-13(19)8-6-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEIICNBFVRGHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-methylfuran-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)


![6,6-Dimethoxy-3-(propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B3001759.png)
![N-(3,4-dimethoxyphenethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3001762.png)

![benzo[b]thiophen-2-yl((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3001764.png)
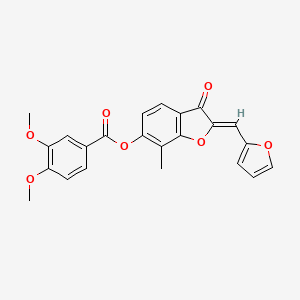
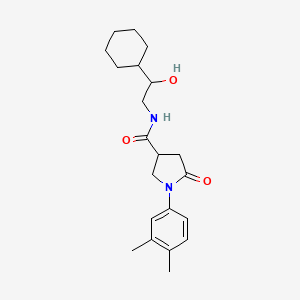
![tert-butyl (1S,4S)-5-(chlorosulfonyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3001770.png)
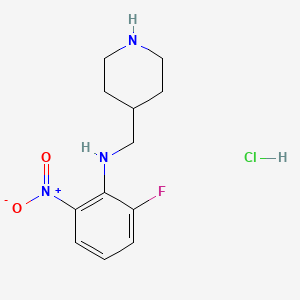
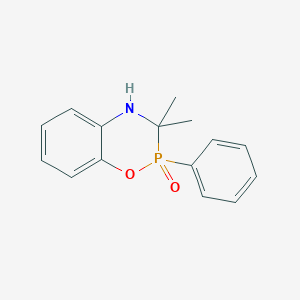
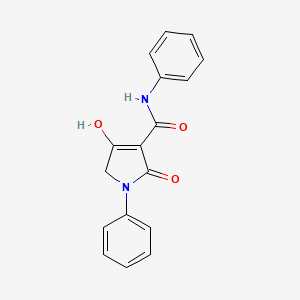
![ethyl 4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B3001774.png)